REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:24])[C:5](=[CH:11][CH:12]([C:16]1[C:21]([CH3:22])=[C:20]([Cl:23])[CH:19]=[CH:18][N:17]=1)[CH:13]1[CH2:15][CH2:14]1)[C:6](OCC)=[O:7])[CH3:2]>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[Cl:23][C:20]1[CH:19]=[CH:18][N:17]2[C:16]([C:21]=1[CH3:22])=[C:12]([CH:13]1[CH2:15][CH2:14]1)[CH:11]=[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:24])[C:6]2=[O:7] |f:1.2|
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Name
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2-[2-(3-methyl-4-chloro-pyridin-2-yl)-2-cyclopropyl-ethylidene]-malonic acid diethyl ester
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Quantity
|
5.76 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)=CC(C1CC1)C1=NC=CC(=C1C)Cl)=O
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Name
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|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
purified by flash silica column chromatography (hexane:ethyl acetate, 2:1 to 1:2)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CN2C(C(=CC(=C2C1C)C1CC1)C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.76 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |